Acetic acid;[4-(hydroxymethyl)-9-methoxy-5-methylbenzo[f][1]benzofuran-3-yl]methanol
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Overview
Description
Acetic acid;[4-(hydroxymethyl)-9-methoxy-5-methylbenzofbenzofuran-3-yl]methanol is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring system. One common method is the cyclization of o-hydroxyaryl ketones with aldehydes or carboxylic acids in the presence of acid catalysts . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the benzofuran core .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate chemical reactions, reducing reaction times and improving product purity .
Chemical Reactions Analysis
Types of Reactions
Benzofuran derivatives undergo various chemical reactions, including:
Oxidation: Benzofuran compounds can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert benzofuran derivatives into dihydrobenzofurans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzofuran derivatives can yield quinones, while reduction can produce dihydrobenzofurans .
Scientific Research Applications
Benzofuran derivatives, including acetic acid;[4-(hydroxymethyl)-9-methoxy-5-methylbenzofbenzofuran-3-yl]methanol, have numerous scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agents for treating diseases such as cancer, psoriasis, and hepatitis C.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzofuran derivatives involves their interaction with specific molecular targets and pathways. For instance, some benzofuran compounds inhibit enzymes involved in DNA replication, leading to anticancer effects. Others may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative with similar applications in dermatology.
Angelicin: Known for its therapeutic effects in skin conditions.
Uniqueness
Acetic acid;[4-(hydroxymethyl)-9-methoxy-5-methylbenzofbenzofuran-3-yl]methanol is unique due to its specific structural features, which confer distinct biological activities. Its hydroxymethyl and methoxy groups contribute to its enhanced bioavailability and therapeutic potential .
Properties
CAS No. |
62706-52-9 |
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Molecular Formula |
C20H24O8 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
acetic acid;[4-(hydroxymethyl)-9-methoxy-5-methylbenzo[f][1]benzofuran-3-yl]methanol |
InChI |
InChI=1S/C16H16O4.2C2H4O2/c1-9-4-3-5-11-13(9)12(7-18)14-10(6-17)8-20-16(14)15(11)19-2;2*1-2(3)4/h3-5,8,17-18H,6-7H2,1-2H3;2*1H3,(H,3,4) |
InChI Key |
SMBBSVZQNFUZPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C(=C2CO)C(=CO3)CO)OC.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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